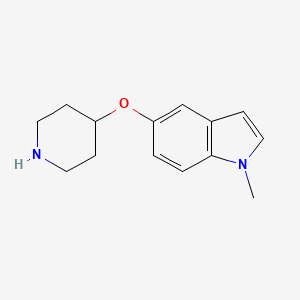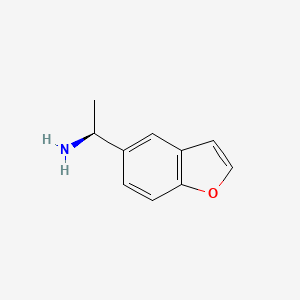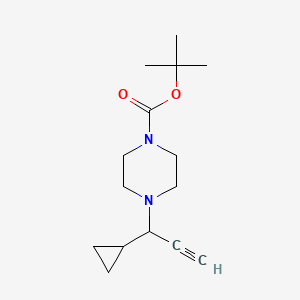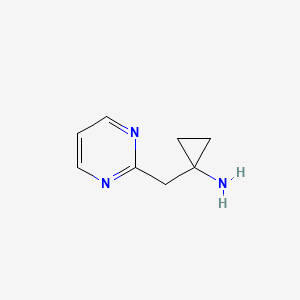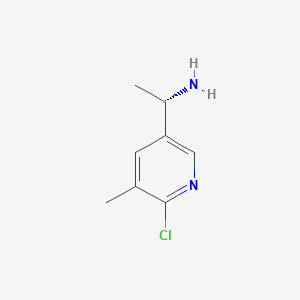
3-Chloro-4-hydroxybenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-hydroxybenzimidamide is an organic compound with the molecular formula C7H7ClN2O It is a derivative of benzimidazole, characterized by the presence of a chlorine atom at the third position and a hydroxyl group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-hydroxybenzimidamide typically involves the reaction of 3-chloro-4-hydroxybenzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-4-hydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Major Products Formed:
Oxidation: Formation of 3-chloro-4-hydroxybenzaldehyde or 3-chloro-4-hydroxyacetophenone.
Reduction: Formation of 3-chloro-4-aminobenzimidamide.
Substitution: Formation of various substituted benzimidamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-4-hydroxybenzimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-hydroxybenzimidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in cell growth and proliferation, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
- 3-Chloro-4-hydroxybenzonitrile
- 3-Chloro-4-hydroxybenzaldehyde
- 3-Chloro-4-hydroxyacetophenone
Comparison: 3-Chloro-4-hydroxybenzimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it has shown higher potency in certain biochemical assays and greater selectivity for specific molecular targets .
Propiedades
Fórmula molecular |
C7H7ClN2O |
|---|---|
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
3-chloro-4-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7ClN2O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H3,9,10) |
Clave InChI |
WDTKJQXTAFPVKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=N)N)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
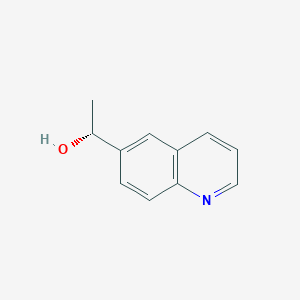
![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)
